molecular formula C8H24O10Si3 B14066443 Octamethyl triorthosilicate CAS No. 4421-95-8

Octamethyl triorthosilicate

Cat. No.: B14066443
CAS No.: 4421-95-8
M. Wt: 364.53 g/mol
InChI Key: GJLIVGPJMMKPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octamethyl triorthosilicate is an organosilicon compound with the chemical formula C8H24O4Si4. It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the siloxane family, which is known for its stability and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethyl triorthosilicate can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

    Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.

    Condensation: The dimethylsilanediol undergoes condensation to form cyclic siloxanes, including this compound.

The reaction conditions typically involve the use of a strong acid or base as a catalyst to facilitate the hydrolysis and condensation processes. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous process that involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired product from other by-products. The use of advanced distillation techniques ensures high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Octamethyl triorthosilicate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Octamethyl triorthosilicate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is used in the preparation of biocompatible materials and as a cross-linking agent in the synthesis of biomaterials.

    Medicine: It is used in the development of drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone rubber, adhesives, and coatings due to its excellent thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of octamethyl triorthosilicate involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include:

    Hydrolysis: The compound undergoes hydrolysis to form silanols.

    Condensation: The silanols undergo condensation to form siloxane bonds, resulting in the formation of stable organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Octamethylcyclotetrasiloxane: A cyclic siloxane with similar chemical properties but different structural characteristics.

    Hexamethyldisiloxane: A linear siloxane with similar chemical properties but different molecular weight and boiling point.

Uniqueness

Octamethyl triorthosilicate is unique due to its ability to form stable siloxane bonds and its versatility in various chemical reactions. Its high thermal stability and chemical resistance make it an ideal choice for various industrial applications.

Properties

CAS No.

4421-95-8

Molecular Formula

C8H24O10Si3

Molecular Weight

364.53 g/mol

IUPAC Name

dimethyl bis(trimethoxysilyl) silicate

InChI

InChI=1S/C8H24O10Si3/c1-9-19(10-2,11-3)17-21(15-7,16-8)18-20(12-4,13-5)14-6/h1-8H3

InChI Key

GJLIVGPJMMKPGI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)(OC)O[Si](OC)(OC)O[Si](OC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.